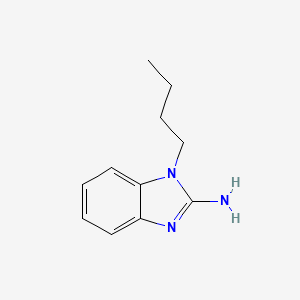

1-butyl-1H-benzimidazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91337-45-0 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butyl-1H-benzimidazol-2-amine Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

This guide provides a comprehensive technical overview of the 1-butyl-1H-benzimidazol-2-amine scaffold, a promising class of heterocyclic compounds. We will delve into the strategic synthesis, physicochemical characterization, and the burgeoning therapeutic potential of these molecules, with a particular focus on their antimicrobial and anticancer activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this benzimidazole core.

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] This structural motif is not merely a synthetic curiosity; it is a component of essential biomolecules, most notably N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[1] Its prevalence in nature has inspired chemists to explore its synthetic derivatives, leading to the discovery of compounds with a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[2][3][4]

The versatility of the benzimidazole scaffold lies in its ability to be substituted at various positions, particularly at the N-1 and C-2 positions.[3] The introduction of a butyl group at the N-1 position and an amine at the C-2 position, as in our topic molecule, creates a specific pharmacophore with a unique balance of lipophilicity and hydrogen bonding capability, making it a compelling candidate for targeted drug design.

Strategic Synthesis of this compound

The construction of the this compound scaffold requires a multi-step approach that is both robust and adaptable for the synthesis of various analogs. The general strategy involves the initial formation of the 2-aminobenzimidazole core, followed by selective N-alkylation.

Foundational Synthesis: The 2-Aminobenzimidazole Core

The most common and efficient method for creating the 2-aminobenzimidazole core is through the condensation of o-phenylenediamine with cyanogen bromide. This reaction is well-established and provides a reliable route to the key intermediate.

Experimental Protocol: Synthesis of 1H-benzimidazol-2-amine

-

Reaction Setup: In a well-ventilated fume hood, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent to the flask at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate) to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1H-benzimidazol-2-amine.

Rationale: This method is favored for its high yields and the commercial availability of the starting materials. The use of cyanogen bromide provides the necessary C-N backbone for the 2-amino functionality.

Selective N-1 Alkylation

With the 2-aminobenzimidazole core in hand, the next critical step is the regioselective introduction of the butyl group at the N-1 position. This is typically achieved via a nucleophilic substitution reaction using an appropriate alkylating agent.

Experimental Protocol: Synthesis of this compound

-

Deprotonation: Suspend 1H-benzimidazol-2-amine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF). Add a suitable base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C to deprotonate the imidazole nitrogen. Causality Note: The choice of base is critical; NaH provides irreversible deprotonation, driving the reaction to completion, while K₂CO₃ is a milder, safer alternative suitable for many substrates.

-

Alkylation: After stirring for 30-60 minutes, slowly add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 4-6 hours).

-

Quenching and Extraction: Carefully quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the target compound, this compound.

Synthetic Workflow Visualization

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Physicochemical Characterization and Structural Elucidation

Confirmation of the successful synthesis of this compound and its analogs relies on a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl group, including a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.2-1.8 ppm), and a triplet for the methylene group attached to the nitrogen (~4.0 ppm).[5] The aromatic protons on the benzimidazole ring will appear as multiplets in the range of 7.0-7.6 ppm. The amine protons (-NH₂) will typically present as a broad singlet.[6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four carbons of the butyl chain, typically in the 10-50 ppm range. The aromatic carbons of the benzimidazole ring will resonate between 110-155 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the compound, confirming its molecular weight.

Biological Landscape and Therapeutic Potential

Derivatives of the 1-alkyl-1H-benzimidazol-2-amine scaffold have demonstrated significant potential across multiple therapeutic areas.

Antimicrobial Activity

The benzimidazole core is a well-established pharmacophore in antimicrobial agents.[4] Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens. The butyl group enhances lipophilicity, which can facilitate penetration of microbial cell membranes.

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| N-alkylated-2-phenyl-benzimidazole | Staphylococcus aureus | 4 | [7] |

| N-alkylated-2-phenyl-benzimidazole | Methicillin-resistant S. aureus | 4 | [7] |

| N-alkylated-2-phenyl-benzimidazole | Streptococcus faecalis | 8 | [7] |

| Benzimidazole-pyrazole hybrid | Escherichia coli | 64-1024 | [8] |

| Benzimidazole-pyrazole hybrid | Candida albicans | 64-1024 | [8] |

Anticancer Activity

A growing body of evidence supports the potential of benzimidazole derivatives as anticancer agents.[3][9] They have been shown to target various pathways involved in cancer progression, including kinase signaling and microtubule dynamics.

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

| 1,2-disubstituted 1H-benzimidazole | HepG-2 (Liver Cancer) | 1.98 | [10] |

| Benzimidazole-triazole hybrid | A549 (Lung Cancer) | 0.63 | [11] |

| Benzimidazole-triazole hybrid | MCF-7 (Breast Cancer) | 1.3 | [11] |

| Benzimidazole-triazole hybrid | MDA-MB-231 (Breast Cancer) | 0.94 | [11] |

Postulated Mechanism of Action: VEGFR-2 Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in tumor angiogenesis and proliferation.[9] One of the prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling pathways, such as the RAF-MEK-ERK cascade, ultimately leading to reduced tumor growth and angiogenesis.

Caption: Postulated mechanism via VEGFR-2 signaling pathway inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the therapeutic potential of the this compound scaffold.

-

N-1 Position: The nature of the alkyl substituent at the N-1 position significantly influences activity. Elongated side chains at this position have been shown to be promising for anticancer activity, potentially by enhancing binding to target proteins.[10] A butyl group provides a good balance of lipophilicity and flexibility.

-

C-2 Position: The amino group at the C-2 position is a key feature. Its hydrogen bonding capacity can be critical for receptor interaction. Modifications to this group, such as acylation or the formation of Schiff bases, can modulate the biological activity profile.[12]

-

Benzene Ring: Substitution on the benzene ring (positions 4, 5, 6, and 7) offers another avenue for optimization. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system and influence pharmacokinetic and pharmacodynamic properties.[12]

Caption: Key SAR points for the 1,2-disubstituted benzimidazole core. (Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure in a live environment.)

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The synthetic routes are well-defined, allowing for the generation of diverse libraries of analogs for biological screening. The demonstrated antimicrobial and anticancer potential of related compounds underscores the importance of further investigation into this specific derivative.

Future research should focus on:

-

Comprehensive Screening: Evaluating this compound and its novel derivatives against a broader panel of microbial strains and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to determine their suitability for in vivo studies.

By systematically exploring the chemical space around this privileged core, the scientific community can unlock its full therapeutic potential.

References

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL: [Link])

-

Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (URL: [Link])

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. (URL: [Link])

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (URL: [Link])

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. (URL: [Link])

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central. (URL: [Link])

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. (URL: [Link])

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. (URL: [Link])

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. (URL: [Link])

-

Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. (URL: [Link])

-

Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. (URL: [Link])

-

Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm (RSC Publishing). (URL: [Link])

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. (URL: [Link])

-

Anticancer activity studies of some cyclic benzimidazole derivatives. (URL: [Link])

-

The ¹H-NMR spectrum of compound 2. ResearchGate. (URL: [Link])

-

Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (URL: [Link])

-

Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (URL: [Link])

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. (URL: [Link])

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. (URL: [Link])

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. (URL: [Link])

-

Benzimidazole: A short review of their antimicrobial activities. SciSpace. (URL: [Link])

Sources

- 1. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

1-Butyl-1H-benzimidazol-2-amine: A Technical Guide to its Exploration as a Kinase Inhibitor

Abstract

This technical guide provides a comprehensive overview of the potential of 1-butyl-1H-benzimidazol-2-amine as a kinase inhibitor. While extensive research has focused on complex benzimidazole derivatives, this document delves into the foundational core of this chemical series, offering a scientifically grounded framework for its synthesis, characterization, and evaluation. We will explore the rationale behind its design, drawing from established structure-activity relationships within the benzimidazole class of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data interpretation strategies, and a forward-looking perspective on the therapeutic potential of this scaffold.

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The benzimidazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinases.[1][2] This interaction is a cornerstone of competitive kinase inhibition, a strategy that has yielded numerous successful cancer therapies.[3] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

This guide focuses on a specific, yet foundational, derivative: This compound . The rationale for investigating this molecule is twofold:

-

The 2-amino Group: The 2-amino or 2-aminomethyl group on the benzimidazole ring is crucial for establishing key hydrogen bond interactions with the kinase hinge region, a critical anchor point for many inhibitors.[4]

-

The N1-butyl Group: N-alkylation of the benzimidazole core is a common strategy to modulate solubility, cell permeability, and to explore hydrophobic pockets within the kinase active site.[5] The butyl group provides a simple, yet significant, lipophilic substituent to probe these interactions.

By understanding the properties of this core molecule, researchers can build a more rational basis for the design of next-generation, highly selective and potent kinase inhibitors.

Proposed Mechanism of Action and Potential Kinase Targets

Based on the extensive literature on benzimidazole derivatives, this compound is hypothesized to function as an ATP-competitive kinase inhibitor.[1][2] The benzimidazole core is expected to occupy the adenine binding pocket, with the 2-amino group forming hydrogen bonds with the backbone of the kinase hinge region. The N1-butyl group would likely extend into a hydrophobic region of the active site.

Potential kinase targets for this scaffold are broad and could include:

-

Tyrosine Kinases (TKs): Many benzimidazole derivatives show potent inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and FGFR, which are often dysregulated in cancer.[3][6]

-

Serine/Threonine Kinases: Members of the casein kinase (CK) family, such as CK1δ and CK2, are also known targets of benzimidazole inhibitors and are implicated in various diseases, including cancer and neurodegenerative disorders.[7][8][9]

-

PIM Kinases: PIM-1, a serine/threonine kinase involved in cell survival and proliferation, has been shown to be inhibited by certain benzimidazole compounds.[8]

The specific kinase profile of this compound will ultimately be determined by empirical testing, but the aforementioned families represent high-priority starting points for screening.

Visualizing the Proposed Kinase Inhibition

Caption: Proposed binding mode of this compound in a kinase active site.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of N-alkylated 2-aminobenzimidazoles can be achieved through a multi-step process. A plausible and efficient route is outlined below.

Step 1: Synthesis of 1-Butyl-1H-benzo[d]imidazol-2(3H)-one

-

To a solution of o-phenylenediamine (1 equivalent) in ethanol, add urea (1.2 equivalents).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 1H-benzo[d]imidazol-2(3H)-one.

-

To a solution of 1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and 1-bromobutane (1.2 equivalents).

-

Stir the reaction mixture at 60-70°C for 8-12 hours. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-butyl-1H-benzo[d]imidazol-2(3H)-one.

Step 2: Conversion to 2-Chloro-1-butyl-1H-benzo[d]imidazole

-

To a solution of 1-butyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents), reflux for 2-3 hours.

-

Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-1-butyl-1H-benzo[d]imidazole, which can be used in the next step without further purification.

Step 3: Amination to Yield this compound

-

In a sealed tube, dissolve 2-chloro-1-butyl-1H-benzo[d]imidazole (1 equivalent) in a solution of ammonia in methanol (7N).

-

Heat the mixture at 100-120°C for 12-18 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to obtain this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Kinase Inhibition Assay

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the IC50 value of the compound against a panel of selected kinases.[4][10]

Materials:

-

Purified recombinant kinases (e.g., CK2, PIM-1, EGFR).

-

Substrate for each kinase.

-

ATP.

-

This compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 96-well or 384-well plates.

-

Plate-reading luminometer.

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

In each well of the plate, add the kinase, the substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay

To assess the compound's activity in a cellular context, a phospho-specific antibody-based assay can be employed.[8][11]

Materials:

-

Cancer cell line known to have upregulated activity of a target kinase (e.g., A549 for EGFR).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer.

-

Phospho-specific and total protein antibodies for the target kinase and its downstream substrate.

-

Secondary antibodies conjugated to a detectable label (e.g., HRP for western blotting, or fluorophores for TR-FRET).

-

Detection reagents.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration in each lysate.

-

Analyze the phosphorylation status of the target kinase or its substrate using Western blotting or a TR-FRET-based assay.

-

For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

-

For TR-FRET, add the specific antibody pairs to the cell lysates in a suitable microplate and read on a TR-FRET compatible plate reader.[8]

-

Quantify the change in phosphorylation relative to the total protein levels to determine the compound's effect on intracellular kinase activity.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the evaluation of this compound.

Data Presentation and Interpretation

The results from the experimental work should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

| ... | ... |

This table should be populated with the experimentally determined IC50 values. A lower IC50 value indicates higher potency.

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | EC50 (µM) |

| Cell Line X | Kinase A | Value |

| Cell Line Y | Kinase B | Value |

| ... | ... | ... |

This table should summarize the effective concentration (EC50) of the compound required to inhibit the target pathway in a cellular context.

Molecular Modeling: In Silico Insights

Molecular docking can provide valuable insights into the potential binding mode of this compound within the active site of various kinases.

Protocol for Molecular Docking:

-

Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[3]

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, GOLD) to predict the binding pose of the ligand within the kinase's ATP-binding site.[12]

-

Analysis: Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. Compare the predicted binding mode with that of known benzimidazole-based kinase inhibitors.

Conclusion and Future Directions

This compound represents a foundational molecule for understanding the kinase inhibitory potential of the benzimidazole scaffold. The experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation.

Future work should focus on:

-

Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the N1-butyl group and substitutions on the benzimidazole ring to optimize potency and selectivity.

-

Cellular Efficacy: Evaluating the compound's anti-proliferative and pro-apoptotic effects in relevant cancer cell lines.

-

In Vivo Studies: If promising in vitro and cellular activity is observed, advancing the lead compounds to animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

By systematically exploring this fundamental scaffold, the scientific community can continue to build upon the rich history of benzimidazole derivatives in the pursuit of novel and effective kinase-targeted therapies.

References

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(4), 329-341. [Link]

-

Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]

-

Karthick, K., Abishek, K., & Jemima, E. A. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Cancer Informatics, 23, 11779322241247635. [Link]

-

Mravljak, J., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(16), 4945. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Siddiqui, N., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), e2200276. [Link]

-

Abdullah, M. N., Ali, M. S. M., & Hamid, S. A. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and Its T790M Mutant. Sains Malaysiana, 51(8), 2549-2564. [Link]

-

Thakur, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28249–28264. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

-

Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2346. [Link]

-

Mondal, S., & Bora, U. (2018). A sustainable route for N-1 alkylation of imidazole and benzimidazole derivatives has been developed under volatile organic solvent free condition in alkaline water-SDS system. ResearchGate. [Link]

-

Singla, P., Luxami, V., & Paul, K. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(24), 12422-12440. [Link]

-

Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Sarno, S., et al. (2016). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1831-1838. [Link]

-

Pagano, M. A., et al. (2020). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences, 21(18), 6847. [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. bmglabtech.com [bmglabtech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-butyl-1H-benzimidazol-2-amine

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of 1-butyl-1H-benzimidazol-2-amine, a key scaffold in medicinal chemistry and drug development. The 2-aminobenzimidazole core is prevalent in numerous biologically active molecules, making robust synthetic access to its derivatives crucial for research.[1] This guide outlines a two-step process commencing with the selective N-alkylation of o-phenylenediamine to yield the N-butyl-o-phenylenediamine intermediate, followed by a cyclization reaction with cyanogen bromide. We provide in-depth, step-by-step instructions, explain the causality behind critical experimental choices, and include essential safety protocols. The narrative is supported by mechanistic diagrams, workflow visualizations, and references to authoritative literature to ensure scientific integrity and reproducibility.

Introduction

The benzimidazole ring system is a cornerstone heterocyclic motif in pharmaceutical sciences, found in drugs exhibiting antiviral, anticancer, and antihistamine properties.[2][3] Specifically, the 2-aminobenzimidazole moiety serves as a versatile building block for constructing complex molecular architectures.[1] The synthesis of N-substituted derivatives, such as this compound, allows for the fine-tuning of physicochemical properties like solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Conventional routes to 2-aminobenzimidazoles often involve the cyclization of an appropriate o-phenylenediamine derivative.[4] The method detailed herein employs a classical and reliable approach: the reaction of N-butyl-o-phenylenediamine with cyanogen bromide. While effective, this pathway necessitates stringent safety measures due to the high toxicity of cyanogen bromide. This protocol is designed for researchers and drug development professionals, providing a self-validating system for producing the target compound with high purity.

Reaction Scheme

Step 1: Synthesis of N-butyl-o-phenylenediamine

Figure 1: Selective mono-N-alkylation of o-phenylenediamine with 1-bromobutane.

Figure 1: Selective mono-N-alkylation of o-phenylenediamine with 1-bromobutane.

Step 2: Synthesis of this compound

Figure 2: Cyclization of N-butyl-o-phenylenediamine with cyanogen bromide to yield the target compound.

Figure 2: Cyclization of N-butyl-o-phenylenediamine with cyanogen bromide to yield the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Phenylenediamine | Reagent (≥99.5%) | Sigma-Aldrich |

| 1-Bromobutane | Reagent (99%) | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent (≥99.7%) | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous (≥99.5%) | VWR |

| Cyanogen Bromide (BrCN) | Reagent (97%) | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent (≥97.0%) | Merck |

| Dichloromethane (DCM) | HPLC Grade (≥99.8%) | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade (≥99.5%) | VWR |

| Hexanes | HPLC Grade (≥98.5%) | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Merck |

Experimental Workflow Overview

The overall experimental process is summarized in the workflow diagram below. This visualization provides a high-level map of the key stages, from starting materials to the final, characterized product.

Caption: Experimental workflow from starting materials to final product.

Detailed Experimental Protocol

Step 1: Synthesis of N-butyl-o-phenylenediamine (Intermediate)

Causality: This step involves a standard nucleophilic substitution (SN2) reaction. o-Phenylenediamine acts as the nucleophile, and 1-bromobutane is the electrophilic alkylating agent. Sodium bicarbonate, a mild base, is crucial to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of the reactants.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol), sodium bicarbonate (12.6 g, 150 mmol), and 150 mL of absolute ethanol.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 1-bromobutane (10.8 mL, 13.7 g, 100 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (o-phenylenediamine) has a lower Rf than the mono-alkylated product.

-

Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in 100 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a dark oil.

-

Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield N-butyl-o-phenylenediamine as a viscous oil or low-melting solid. Expect a yield of 45-55%.

Step 2: Synthesis of this compound (Final Product)

Causality: This step is a cyclization reaction. The more nucleophilic secondary amine of the intermediate attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the primary amine attacks the nitrile carbon, leading to the formation of the benzimidazole ring system. The reaction is initially run under neutral or slightly acidic conditions, and the final product is precipitated by basifying the solution, which deprotonates the aminobenzimidazole salt.

!!! SAFETY WARNING !!! Cyanogen bromide is extremely toxic and fatal if swallowed, inhaled, or in contact with skin.[5] It also liberates highly toxic hydrogen cyanide gas upon contact with acids.[6] This procedure must be performed in a certified chemical fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloved recommended), and chemical safety goggles.[7] Have a cyanide antidote kit available and be familiar with its use.

Procedure:

-

In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve the purified N-butyl-o-phenylenediamine (8.2 g, 50 mmol) in a mixture of 100 mL of ethanol and 25 mL of water.

-

Cool the solution to 0-5 °C in an ice bath.

-

In the fume hood , carefully prepare a solution of cyanogen bromide (5.8 g, 55 mmol) in 50 mL of ethanol.

-

Add the cyanogen bromide solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction by TLC (9:1 Dichloromethane:Methanol). The product is typically more polar than the starting material.

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly add 10% aqueous sodium hydroxide solution dropwise until the pH is approximately 9-10. A precipitate will form.

-

Stir the resulting suspension in the ice bath for another 30 minutes.

-

Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).[8]

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white or off-white crystalline solid. Expect a yield of 70-80%.

Reaction Mechanism

The cyclization proceeds through a well-established pathway involving nucleophilic attack followed by intramolecular ring closure. The key steps are illustrated below.

Caption: Proposed mechanism for the formation of the 2-aminobenzimidazole ring.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons (~7.0-7.5 ppm), an amine (NH₂) singlet, and aliphatic protons of the butyl group (triplet, sextet, quintet, triplet) at characteristic upfield shifts. The N-H proton of the imidazole ring may appear as a broad singlet at a downfield chemical shift.[9]

-

¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the aromatic carbons, the C=N carbon of the imidazole ring (~160 ppm), and the four distinct carbons of the butyl chain.[9]

-

FT-IR (KBr, cm⁻¹): Characteristic peaks should include N-H stretching (for both the amino group and the imidazole ring, ~3100-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C=N stretching (~1630 cm⁻¹).[10]

-

Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of C₁₁H₁₆N₃ (190.27).

Troubleshooting

-

Low yield in Step 1: This is often due to the formation of the di-alkylated product. Ensure 1:1 stoichiometry of reactants. Purification by column chromatography is essential to separate mono- from di-substituted products.

-

Oily product after Step 2: If the product does not precipitate or appears oily, it may be due to impurities or incomplete reaction.[11] Ensure the pH is sufficiently basic. If it remains oily, attempt an extraction with dichloromethane, dry the organic layer, and try to precipitate the product from a DCM/hexane solvent system.

-

Reaction stalls: Ensure the quality of reagents. o-Phenylenediamine can oxidize and darken on storage; use fresh or purified material for best results.

Conclusion

This application note details a reliable and reproducible two-step synthesis for this compound. By providing a rationale for each procedural choice and emphasizing critical safety protocols, this guide serves as an authoritative resource for researchers in organic synthesis and medicinal chemistry. The described method delivers the target compound in good yield and high purity, suitable for further derivatization or biological screening.

References

-

Walewska-Królikiewicz, M., Wilk, B., Kwast, A., & Wróbel, Z. (2022). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Synlett, 33(09), 1092-1096. [Link]

-

Bansal, R. K. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Eppakayala, L., et al. (2015). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for reaction mechanisms).

-

New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: CYANOGEN BROMIDE. [Link]

-

PrepChem. (2023). Synthesis of 4-n-butyl-1,2-phenylenediamine. [Link]

-

Kamal, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

- European Patent Office. (1992).

-

ResearchGate. (2014). Why is the product of my 2-cyanomethyl benzimidazole synthesis so oily?. [Link]

-

Al-Ghamdi, A. M., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. connectjournals.com [connectjournals.com]

- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. EP0511187B1 - Process for the preparation of 1H-benzimidazoles - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

Mastering the Purification of 1-butyl-1H-benzimidazol-2-amine: A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of a compound is paramount. This is particularly true for heterocyclic compounds like 1-butyl-1H-benzimidazol-2-amine, a key building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicities. This guide provides a comprehensive overview of the most effective purification techniques for this compound, grounded in scientific principles and practical laboratory experience.

The Importance of Purity for this compound

This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The efficacy and safety of any potential drug candidate derived from this scaffold are directly linked to its purity. Common impurities that can arise during the synthesis of this compound include unreacted starting materials, such as 1-butyl-2-nitroaniline or the corresponding diamine, and side-products from incomplete cyclization or over-alkylation. These impurities can interfere with downstream applications, leading to erroneous data and potentially derailing a promising drug discovery program. Therefore, robust and reliable purification protocols are not just a matter of good laboratory practice; they are a critical component of successful research and development.

Strategic Approaches to Purification

The purification strategy for this compound should be tailored to the specific impurity profile of the crude material. A multi-pronged approach, often combining different techniques, is typically the most effective. The choice of method will depend on the physicochemical properties of the target compound and its impurities, including polarity, solubility, and acid-base characteristics. The three primary techniques discussed in this guide are acid-base extraction, column chromatography, and recrystallization.

Section 1: Acid-Base Extraction - A Powerful First Pass

The Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties. This compound is a basic compound due to the presence of the amino group and the nitrogen atoms within the imidazole ring. The pKa of the parent 2-aminobenzimidazole is approximately 7.18, and while the N-butyl group will have a minor electronic effect, the compound will readily protonate in the presence of an acid. This protonation forms a water-soluble salt, allowing it to be separated from non-basic impurities that remain in an organic solvent.

Causality in Experimental Choices: The choice of acid is critical. A dilute strong acid like hydrochloric acid (HCl) is typically used to ensure complete protonation of the basic benzimidazole. The concentration of the acid is also important; a 1-2 M solution is generally sufficient to protonate the amine without being overly corrosive or difficult to handle. After separation, a base is used to neutralize the acidic aqueous layer, regenerating the free base form of the purified compound, which will then precipitate out of the aqueous solution. A common choice for this is sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

Caption: Workflow for Acid-Base Extraction Purification.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid.

-

Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate completely.

-

Collection: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

-

Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add 2 M sodium hydroxide solution with stirring until the solution is basic (pH > 10, check with pH paper).

-

Precipitation and Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts and then dry under vacuum to yield the purified product.

Section 2: Column Chromatography - For High-Purity Isolation

The Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, which is a moderately polar compound, silica gel is an excellent choice for the stationary phase. The separation is achieved by eluting the column with a mobile phase of appropriate polarity.

Causality in Experimental Choices: The selection of the mobile phase is the most critical parameter in column chromatography. A solvent system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. For N-alkyl-2-aminobenzimidazoles, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired compound of around 0.3-0.4 on the TLC plate, which generally translates to good separation on the column. For this compound, a mobile phase of chloroform:methanol (e.g., 9:1 v/v) or dichloromethane with a small percentage of methanol has been shown to be effective.[1]

Caption: Workflow for Column Chromatography Purification.

Protocol for Column Chromatography:

-

TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot the crude material on a silica gel TLC plate and elute with various solvent mixtures (e.g., different ratios of chloroform/methanol or DCM/methanol). Visualize the spots under UV light.

-

Column Packing: Prepare a silica gel column by making a slurry of silica gel in the chosen mobile phase and pouring it into a glass column. Allow the silica to settle, ensuring a well-packed, crack-free bed.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

-

Elution: Add the mobile phase to the top of the column and begin elution, collecting the eluent in fractions.

-

Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Good for separating moderately polar compounds. |

| Mobile Phase | Chloroform:Methanol (9:1 v/v) or DCM:Methanol (95:5 v/v) | Provides good separation for N-alkyl-2-aminobenzimidazoles.[1] |

| TLC Visualization | UV light (254 nm) | The benzimidazole ring is UV active. |

Section 3: Recrystallization - For Crystalline Purity

The Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Causality in Experimental Choices: The choice of solvent is paramount for successful recrystallization. For this compound, solvents like ethanol, acetone, and ethyl acetate are good starting points.[2] A two-solvent system, such as ethyl acetate/hexane, can also be very effective. In this system, the crude product is dissolved in a minimum amount of the "good" solvent (ethyl acetate) at its boiling point, and the "bad" solvent (hexane) is added dropwise until the solution becomes cloudy. Upon cooling, the purified compound crystallizes out.

Caption: Workflow for Recrystallization.

Protocol for Recrystallization:

-

Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent dropwise until it does.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single sharp peak in the chromatogram indicates a high degree of purity.

-

Melting Point: A sharp melting point range that is consistent with the literature value is a strong indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure, with no signals corresponding to impurities.

| Analytical Technique | Expected Result for Pure Compound |

| TLC | Single spot with consistent Rf value. |

| HPLC | Single major peak (>98% purity). |

| Melting Point | Sharp, narrow melting range. |

| NMR (¹H, ¹³C) | Spectra consistent with the structure, no impurity peaks. |

Conclusion

The purification of this compound is a critical step in its use for research and drug development. A systematic approach, beginning with a bulk purification method like acid-base extraction, followed by a high-resolution technique such as column chromatography, and concluding with recrystallization for obtaining a highly pure crystalline solid, is often the most effective strategy. The specific protocols and the rationale behind the experimental choices provided in this guide will enable researchers to obtain high-purity this compound, thereby ensuring the reliability and reproducibility of their scientific findings.

References

- Stedman, R. J. (1969). U.S. Patent No. 3,455,948. Washington, DC: U.S.

-

PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 5(6), 369-376. [Link]

-

Brown, T. N., & Mora-Diez, N. (2014). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Journal of Physical Chemistry B, 118(3), 753-764. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Annals of Chemical Science Research. [Link]

Sources

Application Note: Quantitative Analysis of 1-butyl-1H-benzimidazol-2-amine

Introduction

1-butyl-1H-benzimidazol-2-amine is a substituted benzimidazole, a heterocyclic scaffold of significant interest in pharmaceutical and materials science due to the diverse biological activities exhibited by this class of compounds.[1] Accurate and reliable quantification of this analyte is critical for various stages of research and development, including pharmacokinetic studies, formulation development, quality control, and stability testing. This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound in various matrices: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis.

The methodologies presented herein are designed to be self-validating, with a focus on the scientific rationale behind the selection of instrumental parameters and sample preparation procedures. All validation protocols are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the generation of reliable and reproducible data fit for its intended purpose.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃ | PubChem[4] |

| Molecular Weight | 189.26 g/mol | PubChem[4] |

| UV Absorption Maxima (λmax) | Expected around 248 nm and 295 nm | Based on N-Butyl-1H-benzimidazole[1] |

| Polarity | Moderately polar | Inferred from structure |

Note: The UV absorption maxima are extrapolated from a study on N-Butyl-1H-benzimidazole, a structural isomer. The shared benzimidazole chromophore suggests similar UV absorption properties. Experimental verification is recommended.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine, accurate quantification of this compound in bulk drug substance and simple formulations. The selection of a reversed-phase C18 column is based on the moderate polarity of the analyte. The mobile phase, consisting of an acetonitrile and phosphate buffer gradient, is chosen to ensure good peak shape and resolution. UV detection at 295 nm is selected to maximize sensitivity and minimize interference from common excipients, based on the known spectral properties of the benzimidazole core.[1]

Experimental Workflow: HPLC-UV Method

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Introduction: The Benzimidazole Scaffold and the Microwave Advantage

The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry and drug development.[1][2] Its structural similarity to natural purines allows it to readily interact with various biological macromolecules, making it a "privileged scaffold".[3] Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[1]

Traditionally, the synthesis of these vital compounds involves methods that require prolonged reaction times, harsh conditions, and often result in environmental pollution.[4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[5] By utilizing microwave irradiation, chemists can now achieve:

-

Dramatic Rate Acceleration: Reactions that once took hours or days can be completed in minutes.[6] Microwave heating is 60–160 times faster than conventional methods for benzimidazole synthesis.[6]

-

Higher Yields & Purity: Efficient and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification and increasing overall yield.[7][8]

-

Energy Efficiency: Microwaves heat the reactants and solvent directly, avoiding the need to heat the entire apparatus, thus saving significant time and energy.[7][9]

-

Alignment with Green Chemistry: MAOS aligns perfectly with the principles of green chemistry by reducing reaction times, energy consumption, and often enabling the use of less hazardous or even no solvents.[9][10]

This guide provides an in-depth look at the principles, protocols, and best practices for the microwave-assisted synthesis of benzimidazole derivatives, tailored for researchers in organic synthesis and drug discovery.

Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a material to convert electromagnetic energy into heat. This heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[8]

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align with the field. The rapid reorientation and resulting intermolecular friction generate heat efficiently and uniformly throughout the reaction mixture.

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or catalyst), they will move through the solution under the influence of the electric field, creating an electric current. Resistance to this flow results in heat generation.

This direct "in-core" heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[9] This rapid, volumetric heating is the key to accelerating reaction rates and improving process control.

General Reaction Mechanism

The most common route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (OPD) with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde.[11] The general mechanism proceeds as follows:

-

Nucleophilic Attack: One of the amino groups of the OPD performs a nucleophilic attack on the electrophilic carbonyl carbon.

-

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group of the OPD attacks the imine carbon in an intramolecular fashion, forming the five-membered imidazole ring.

-

Aromatization: The final step involves the elimination of another molecule (e.g., water or hydrogen) to achieve the stable, aromatic benzimidazole ring system.

Acid or Lewis acid catalysts are often employed to activate the carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack.

Caption: Generalized mechanism for benzimidazole synthesis.

Experimental Protocols

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in a dedicated microwave reactor using appropriate sealed vessels designed to withstand high pressures and temperatures.

Protocol 1: Synthesis from o-Phenylenediamine and Carboxylic Acids

This method is a robust and straightforward approach for preparing a wide range of 2-substituted benzimidazoles.[6]

Rationale: This one-pot reaction leverages the high temperatures achievable with microwave heating to drive the condensation and dehydration steps without the need for harsh dehydrating agents. A strong mineral acid like HCl acts as a catalyst.[6]

Materials:

-

o-Phenylenediamine (OPD)

-

Appropriate carboxylic acid (e.g., acetic acid, benzoic acid)

-

4 M Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Microwave reactor (e.g., Samsung microwave oven with 900W output)[6]

-

25 mL glass beaker or microwave-safe vial

Step-by-Step Procedure: [6]

-

In a 25 mL glass beaker, combine o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

-

Thoroughly mix the solids using a spatula or by grinding in a mortar and pestle.

-

Add two drops of 4 M hydrochloric acid to the mixture.

-

Place the beaker in the center of the microwave oven.

-

Irradiate the mixture at a medium power level (e.g., 50% power). The reaction time will vary depending on the carboxylic acid used, typically ranging from 1.5 to 4 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Recrystallize the crude product from an ethanol/water (50:50) mixture to yield the pure benzimidazole derivative.

Expected Outcomes: This method typically produces high yields, often in the range of 80-95%.[6]

| Reactant (Carboxylic Acid) | Microwave Time (min) | Conventional Time (hr) | Yield (Microwave) |

| Acetic Acid | 4.0 | 10 | 90% |

| Phenylacetic Acid | 2.0 | 6 | 95% |

| Benzoic Acid | 1.5 | 4 | 92% |

| Adipic Acid | 2.5 | 8 | 85% |

| (Data adapted from Mobinikhaledi et al.)[6] |

Protocol 2: Solvent-Free Synthesis from N-Substituted OPD and Aldehydes

This protocol is an excellent example of a green chemistry approach, as it eliminates the need for a solvent and uses a mild Lewis acid catalyst.[12]

Rationale: Erbium(III) triflate (Er(OTf)₃) is a highly efficient and water-tolerant Lewis acid catalyst that activates the aldehyde carbonyl for nucleophilic attack. The solvent-free condition maximizes reactant concentration and energy absorption, leading to extremely fast and clean reactions.[12]

Materials:

-

N-phenyl-o-phenylenediamine

-

Substituted aldehyde (e.g., benzaldehyde, p-tolualdehyde)

-

Erbium(III) triflate (Er(OTf)₃)

-

Ethyl acetate

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Dedicated microwave reactor (e.g., Anton Paar Synthos 3000)

-

3 mL microwave reaction vial

Step-by-Step Procedure: [12]

-

To a 3 mL microwave vial, add N-phenyl-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Er(OTf)₃ (1 mol%).

-

Seal the vial and place it in the microwave reactor.

-

Set the reaction temperature to 60 °C (using an IR sensor to monitor) and irradiate for 5-10 minutes.

-

Monitor the reaction by TLC or GC/MS until the starting diamine is consumed.

-

After cooling, add deionized water to the reaction mixture to dissolve the catalyst.

-

Extract the organic product with ethyl acetate (4 x 3 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to isolate the pure 1,2-disubstituted benzimidazole product.

Expected Outcomes: This green and efficient method provides excellent yields, typically between 86-99%, in very short reaction times.[12] The microwave-assisted procedure reduces reaction time from 60 minutes (conventional) to just 5 minutes, while increasing the yield from ~61% to >99% for the synthesis of 1-phenyl-2-phenylbenzimidazole.[12]

Workflow and Characterization

A successful synthesis requires a systematic workflow from setup to final product verification.

Caption: Standard workflow for microwave-assisted synthesis.

Self-Validation and Characterization: To ensure the trustworthiness of the protocol, the identity and purity of the synthesized benzimidazole derivatives must be confirmed.

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. A successful reaction will show the disappearance of starting material spots and the appearance of a new product spot with a different Rf value.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: Provides definitive structural information about the arrangement of protons and carbons in the molecule, confirming the formation of the benzimidazole core and the nature of its substituents.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can confirm the disappearance of starting material functional groups (e.g., C=O stretch of an aldehyde, N-H stretches of the diamine) and the appearance of new bands characteristic of the product.

-

Troubleshooting and Safety Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Insufficient microwave power or time. | Gradually increase irradiation time or power setting. Ensure the temperature is reaching the target. |

| Ineffective catalyst. | Check the quality of the catalyst. For acid-catalyzed reactions, ensure sufficient acid is present. | |

| Poor microwave absorption. | If using a non-polar solvent, consider adding a small amount of a polar co-solvent (e.g., ethanol) or a silicon carbide (SiC) passive heating element to improve energy absorption. | |

| Byproduct Formation | Reaction temperature is too high. | Reduce the target temperature or microwave power. |

| Reaction time is too long. | Optimize the reaction time by monitoring with TLC at shorter intervals. | |

| Vial Pressure Error | Overfilling the reaction vial. | Do not exceed the recommended fill volume for the microwave vial (typically ~1/3 full). |

| Formation of gaseous byproducts. | Reduce the amount of starting material or use a larger reaction vessel. |

Safety:

-

Pressure: Microwave heating of sealed vessels can generate significant pressure. Never exceed the pressure rating of the vessel.

-

Solvent Choice: Use solvents with a high enough boiling point for the target reaction temperature. Low-boiling solvents can create excessive pressure.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Equipment: Only use microwave reactors and vessels specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control.[6]

References

-

Mobinikhaledi, A., Foroughi, A., Kalhor, M., & Shariatzadeh, M. (2010). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 22(2), 1301-1306.

-

Bonanno, F., et al. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 26(11), 3290.

-

Lim, H. J., et al. (2010). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science, 12(5), 483-487.

-

Özil, M., & Parlak, C. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.

-

Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.

-

Anonymous. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR.

-

Anonymous. (n.d.). Green Synthesis of Benzimidazole Derivatives. International Journal of Research in Engineering and Science (IJRES).

-

Al-Ostath, A. I., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Molecules, 28(19), 6777.

-

Verma, R. S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.

-

Sahu, J. K., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(18), 6667.

-

Sharma, D., & Narasimhan, B. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(17), 3929.

-

Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Future Medicinal Chemistry, 12(7), 655-673.

-

Anonymous. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES).

-

Shukla, S., et al. (2025). Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. Journal of Chemical Health Risks.

-

Anonymous. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.

-

Anonymous. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

-

Wang, D. Z., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(42), 24913-24933.

-

Anonymous. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Scientific Reports, 12(1), 10842.

-